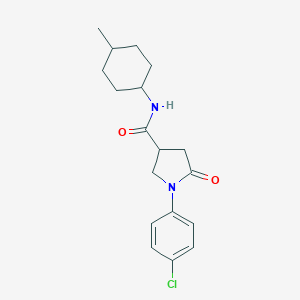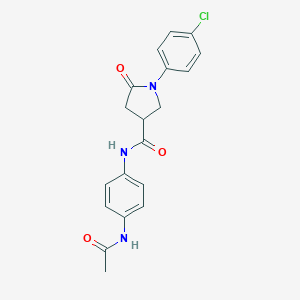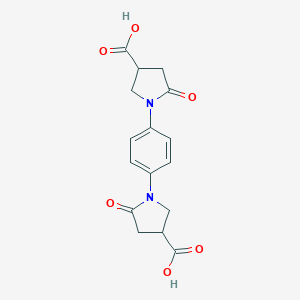
1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid), commonly known as POPC, is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its unique properties. POPC is a small molecule that has been extensively studied for its potential applications in drug discovery and development.
作用机制
The mechanism of action of POPC is not fully understood. However, it is believed to inhibit the activity of various enzymes, including COX-2, by binding to the active site of the enzyme. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
POPC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. POPC has also been found to inhibit the proliferation of various cancer cell lines and to induce apoptosis in these cells. In addition, POPC has been found to exhibit anti-viral activity against various viruses, including HIV-1.
实验室实验的优点和局限性
One of the main advantages of using POPC in lab experiments is its relatively low cost and ease of synthesis. POPC is also stable under a wide range of conditions, making it suitable for use in various biological assays. However, one of the limitations of using POPC in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with POPC in certain assays.
未来方向
There are several future directions for the study of POPC. One area of research is the development of POPC-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of research is the study of the mechanism of action of POPC, which is not fully understood. In addition, the development of new synthesis methods for POPC could lead to the production of more potent and selective analogs of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of POPC could lead to a better understanding of its potential applications in drug discovery and development.
Conclusion:
In conclusion, POPC is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its unique properties. POPC has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. POPC has been shown to inhibit the activity of various enzymes, including COX-2, by binding to the active site of the enzyme. While there are limitations to using POPC in lab experiments, its ease of synthesis and stability make it a promising compound for further study.
合成方法
The synthesis of POPC involves the reaction of 1,4-phenylenediamine with pyrrolidine-2,5-dione in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of POPC as a white crystalline solid. The purity of POPC can be improved by recrystallization from a suitable solvent.
科学研究应用
POPC has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. POPC has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
属性
分子式 |
C16H16N2O6 |
|---|---|
分子量 |
332.31 g/mol |
IUPAC 名称 |
1-[4-(4-carboxy-2-oxopyrrolidin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O6/c19-13-5-9(15(21)22)7-17(13)11-1-2-12(4-3-11)18-8-10(16(23)24)6-14(18)20/h1-4,9-10H,5-8H2,(H,21,22)(H,23,24) |
InChI 键 |
VFEDIZNGAQPEAJ-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C(=O)O |
规范 SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






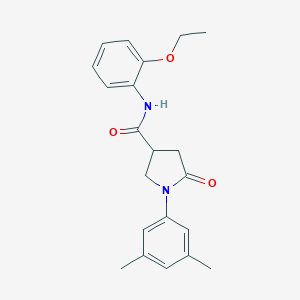



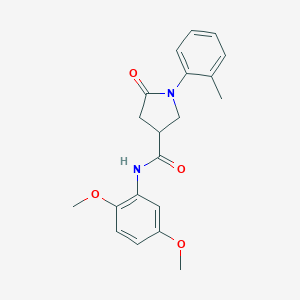
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

